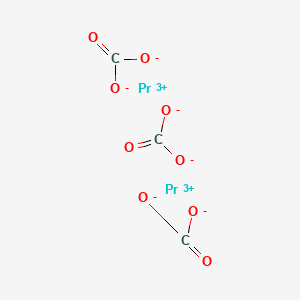![molecular formula C9H9FO4 B15287528 [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluorine atom and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the key starting material. The synthetic route involves several steps, including nucleophilic aromatic substitution, hydrolysis, and coupling reactions . The overall yield of the synthesis can be around 29% over seven steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the aromatic ring can be replaced by other nucleophiles.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetic acids.
Oxidation: [2-Fluoro-4-(carboxymethyl)phenoxy]acetic acid.
Reduction: [2-Fluoro-4-(hydroxymethyl)phenoxy]ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid is used as a building block for synthesizing more complex molecules. It serves as a linker in solid-phase synthesis, enabling the attachment of various functional groups .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and as a probe for investigating metabolic pathways involving phenoxyacetic acid derivatives.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The phenolate anion formed from the compound can react via nucleophilic attack on electrophilic centers, forming ether bonds . This reactivity is crucial for its role as a linker in solid-phase synthesis and other chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic Acid: The parent compound, lacking the fluorine and hydroxymethyl substitutions.
2-Fluoro-4-(hydroxymethyl)phenol: Similar structure but without the acetic acid moiety.
2,4,5-Trifluorobenzonitrile: A precursor in the synthesis of [2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid.
Uniqueness
The presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring makes this compound unique. These substitutions enhance its reactivity and potential for forming diverse chemical bonds, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C9H9FO4 |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
2-[2-fluoro-4-(hydroxymethyl)phenoxy]acetic acid |
InChI |
InChI=1S/C9H9FO4/c10-7-3-6(4-11)1-2-8(7)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13) |
InChI-Schlüssel |
POLRJFNLEUBWGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)F)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


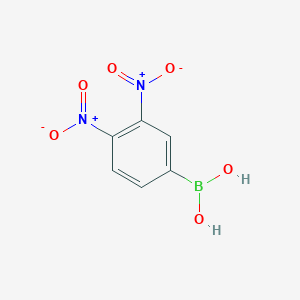
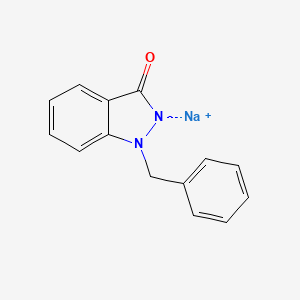
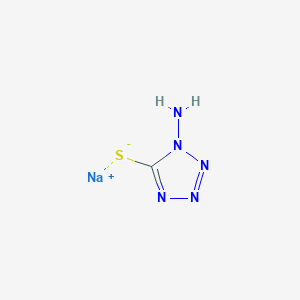
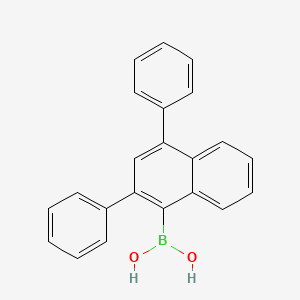
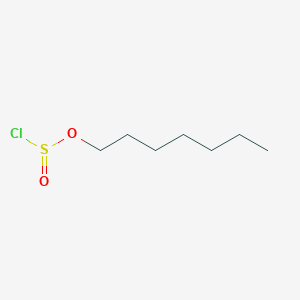
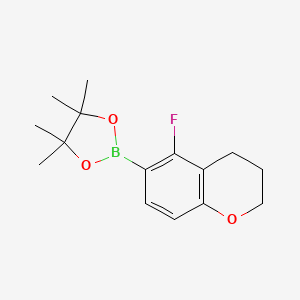
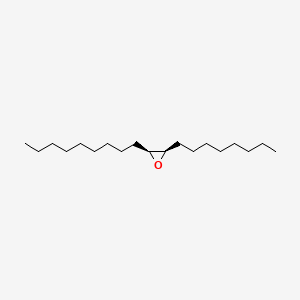
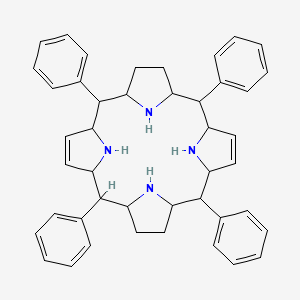
![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
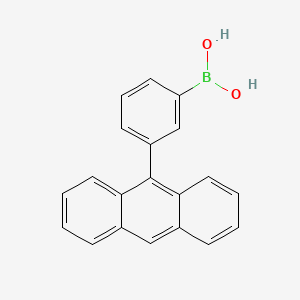
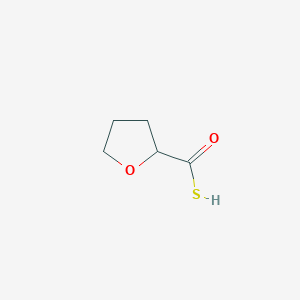
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
